Home > Products > Screening Compounds P98062 > 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline
2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline -

2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline

Catalog Number: EVT-7949899
CAS Number:
Molecular Formula: C16H9BrFNO2
Molecular Weight: 346.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized through various chemical methods, often involving the modification of existing quinoline structures. It falls under the category of heterocyclic aromatic compounds, specifically quinolines, which are characterized by a fused benzene and pyridine ring structure. The presence of bromine and fluorine substituents enhances its biological activity and selectivity towards certain targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline typically involves multiple steps:

  1. Formation of the Quinoline Core: The initial step often includes the cyclization of 2-aminobenzaldehyde with a suitable ketone or carboxylic acid derivative under acidic conditions to form the quinoline backbone.
  2. Bromination: The introduction of the bromine substituent at the 3-position of the phenyl ring can be achieved using bromine or N-bromosuccinimide in a suitable solvent.
  3. Fluorination: The fluorine atom is introduced via electrophilic fluorination methods, often using reagents like Selectfluor or by utilizing fluoride sources in the presence of a catalyst.
  4. Carboxylation: Finally, the carboxylic acid group is added through carbonylation reactions or hydrolysis of an ester intermediate.

These methods require careful control of reaction conditions such as temperature, time, and pH to optimize yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline can be represented as follows:

  • Molecular Formula: C15_{15}H10_{10}BrFNO2_2
  • Molecular Weight: Approximately 347.15 g/mol
  • Key Structural Features:
    • A brominated phenyl ring at position 3.
    • A fluorine atom at position 6.
    • A carboxylic acid functional group at position 4.

The compound's structure contributes to its biological activity by influencing its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline undergoes various chemical reactions typical for quinoline derivatives:

  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The nitro groups (if present) can be reduced to amines, enhancing solubility and bioavailability.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline primarily involves its role as an Aurora A kinase inhibitor:

  1. Binding to Aurora A Kinase: The compound binds to the ATP-binding site of Aurora A kinase, preventing its phosphorylation activity.
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G1 phase, effectively halting cellular proliferation.
  3. Induction of Apoptosis: The compound also triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for understanding how the compound behaves under different conditions, which affects its application in biological systems.

Applications

Scientific Uses

2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline has several potential applications in scientific research:

  1. Cancer Research: As a selective inhibitor of Aurora A kinase, it is being investigated for its ability to treat various cancers by disrupting mitotic processes.
  2. Drug Development: Its structural modifications are explored to enhance efficacy and reduce side effects in therapeutic applications.
  3. Biochemical Studies: Used in studies examining cell cycle dynamics and apoptosis mechanisms.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology .

Introduction to Quinoline-Based Therapeutic Agents in Oncology

Quinoline derivatives represent a privileged scaffold in anticancer drug discovery due to their versatile molecular interactions with biological targets, particularly protein kinases. These nitrogen-containing heterocycles provide a rigid planar structure that facilitates deep penetration into the hydrophobic pockets of kinase ATP-binding sites, enabling potent inhibition. The structural evolution of quinoline-based anticancer agents began with early nonspecific cytotoxics and has progressed to highly selective kinase inhibitors, with modern derivatives featuring strategic halogenation and carboxylation to optimize target engagement and pharmacokinetic properties. The compound 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline exemplifies this rational design approach, incorporating specific substituents that confer both steric and electronic advantages for targeted oncology applications [7] [8].

Role of Quinoline Scaffolds in Targeted Cancer Therapy Development

The quinoline core serves as an optimal pharmacophore for kinase inhibition due to its planar aromatic system that mimics the purine ring of ATP while providing diverse vector points for substituent placement. This molecular architecture enables simultaneous interactions with:

  • Hydrophobic pockets in the kinase hinge region through π-π stacking
  • Polar residues via hydrogen bonding with strategically positioned substituents
  • Allosteric subpockets through steric extension from C-2, C-6, and C-7 positions

Table 1: Structural Evolution of Quinoline-Based Anticancer Agents

CompoundQuinoline SubstituentsPrimary TargetTherapeutic Application
Brequinar4-Carboxy, 6-Dichloro, 2-PhenylDHODHAML differentiation therapy [7]
Ciprofloxacin4-Keto, 3-Carboxy, 6-Fluoro, 7-PiperazinylTopoisomerase II/DNA gyraseAntibacterial with anticancer potential [8]
2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline4-Carboxy, 6-Fluoro, 2-(3-Bromophenyl)Aurora A Kinase (predicted)Selective kinase inhibition [1] [4]

The structural adaptability of the quinoline scaffold is evidenced by synthetic versatility through:

  • Gould-Jacobs cyclization: Enables efficient construction of 4-carboxyquinolines from anilines and ethoxymethylenemalonate derivatives [8] [10]
  • Doebner modification: Facilitates introduction of diverse C-2 aryl/heteroaryl groups via condensation of aldehydes with amino acids [7] [10]
  • Pfitzinger reaction: Allows conversion of isatins to functionally complex 2-substituted-4-carboxyquinolines [10]

These synthetic pathways have yielded compounds with significant cytotoxicity profiles against various cancer cell lines. For instance, quinoline-4-carboxylic acid derivatives exhibit IC₅₀ values in the nanomolar range against breast (MCF-7), melanoma (A375), and leukemia (HL-60) cell lines through disruption of pyrimidine biosynthesis via dihydroorotate dehydrogenase (DHODH) inhibition [7]. The structural conservation of the 4-carboxyquinoline moiety across diverse anticancer agents highlights its critical role in target binding, particularly for enzymes involved in nucleotide metabolism and cell cycle regulation.

Mechanistic Significance of Halogen and Carboxylic Acid Substituents in Kinase Selectivity

The strategic placement of halogen atoms and carboxylic acid groups on the quinoline scaffold dramatically enhances target specificity and binding affinity toward oncokinases. In 2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline, each substituent contributes distinct molecular interactions:

Table 2: Substituent Contributions to Target Selectivity

Substituent PositionChemical GroupBinding InteractionsBiological Significance
C-4Carboxylic acid (-COOH)Hydrogen bonding with kinase hinge residues (e.g., Ala213)Anchors compound in ATP-binding site; essential for activity [2] [3]
C-6Fluorine (-F)Electronegative perturbation of electron densityEnhances membrane permeability; modulates electron distribution [2] [8]
C-2 PhenylBromine at meta positionHydrophobic interaction; halogen bonding with carbonyl oxygensIncreases hydrophobic contact surface; stabilizes binding conformation [1] [3]

Carboxylic Acid Functionality: The 4-carboxy group serves dual roles:

  • Forms salt bridges with conserved lysine residues in the ATP-binding cleft (e.g., Lys162 in Aurora A) [2]
  • Participates in hydrogen-bonding networks with catalytic residues, displressing water molecules from the hydrophobic pocket
  • Confers optimal acidity (pKₐ ~4.5) for ionization at physiological pH, enhancing solubility and protein interaction

Experimental evidence from related quinazoline-4-carboxylic acids demonstrates that esterification of the carboxylic acid group reduces Aurora A kinase inhibition by 5-fold, confirming its critical role in target engagement. Molecular docking of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (structural analog) reveals hydrogen bonding between the carboxylate group and Ala213 backbone amide in Aurora A kinase [2] [3].

Halogen Substituents: The 3-bromophenyl and 6-fluoro groups synergistically enhance selectivity:

  • Fluorine at C-6:
  • Withdraws electron density from the quinoline ring, increasing electrophilicity at C-4
  • Improves blood-brain barrier penetration for potential CNS malignancies
  • Reduces metabolic oxidation at adjacent positions
  • Bromine at C-3' (phenyl ring):
  • Engages in halogen bonding with carbonyl groups of Pro214/Gly216 in Aurora A
  • Provides substantial hydrophobic surface area (≈70 Ų) for van der Waals contacts
  • Prevents off-target inhibition through steric complementarity with Aurora A's unique Gly216 residue

Table 3: Kinase Selectivity Profile of Halogenated Quinoline-4-Carboxylic Acid Analogs

KinaseInhibition (%)Selectivity Ratio (vs. Aurora A)Biological Consequence
Aurora A51.78 ± 0.381.0 (reference)Cell cycle arrest at G1 [2] [3]
Aurora B7.107.3-fold lowerAvoidance of polyploidy [2]
CDK2/Cyclin A16.283.2-fold lowerReduced off-target effects [2]
ABL-1-6.77 (activation)N/AMinimal nonspecific action [2]

The selectivity data demonstrate that the bromine-fluorine-carboxylate combination creates a molecular signature preferentially recognized by Aurora A's compact hydrophobic pocket, while sterically excluding it from the larger catalytic cleft of Aurora B and other off-target kinases. This selectivity is clinically significant because Aurora B inhibition induces polyploidization and genomic instability, whereas selective Aurora A inhibitors primarily disrupt mitotic spindle assembly without provoking catastrophic genomic abnormalities [2] [3].

Properties

Product Name

2-(3-Bromophenyl)-6-fluoro-4-carboxyquinoline

IUPAC Name

2-(3-bromophenyl)-6-fluoroquinoline-4-carboxylic acid

Molecular Formula

C16H9BrFNO2

Molecular Weight

346.15 g/mol

InChI

InChI=1S/C16H9BrFNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21)

InChI Key

QBDBHCCPRPWBBZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.